
6-Amino-1-hexanol
Overview
Description
6-Amino-1-hexanol (CAS 4048-33-3) is a bifunctional amino alcohol with a six-carbon chain, featuring both a primary amino (-NH₂) and a hydroxyl (-OH) group. Its molecular formula is C₆H₁₅NO, and it has a molecular weight of 117.19 g/mol. The compound is water-soluble and exhibits a melting point of 52–58°C .
In polymer science, this compound serves as a monomer for synthesizing degradable poly(ester amide)s (PEAs) with alternating ester and amide linkages, which are critical for applications requiring controlled biodegradation . It also acts as a crosslinking agent in block copolymers and a functionalization reagent for surfaces like poly(ethylene terephthalate) (PET) . Additionally, it is used in pharmaceutical intermediates, corrosion inhibitors, and surfactant research . Recent studies highlight its role in enhancing perovskite solar cell efficiency (23.58%) by passivating surface defects .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Amino-1-hexanol involves the reaction of 1,6-hexanediol with ammonia in the presence of hydrogen and a catalyst such as calcium carbonate. The reaction is typically carried out at elevated temperatures (270-290°C) and high pressures (150-180 MPa) for 1.5-2 hours .
Industrial Production Methods: In industrial settings, the preparation of this compound can involve similar catalytic processes, often optimized for higher yields and efficiency. The use of active calcium carbonate as a catalyst has been shown to improve the catalytic efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-1-hexanol undergoes various chemical reactions, including:
Cyclization: It can undergo cyclization over copper supported on γ-alumina and magnesia to form hexahydro-1H-azepine.
Esterification: It can react with acids such as glutaric acid to form poly(ester amide)s.
Common Reagents and Conditions:
Cyclization: Copper catalysts supported on γ-alumina and magnesia.
Esterification: Glutaric acid under appropriate conditions to form poly(ester amide)s.
Major Products:
Hexahydro-1H-azepine: Formed through cyclization.
Poly(ester amide)s: Formed through esterification with glutaric acid.
Scientific Research Applications
Pharmaceutical Applications
6-Amino-1-hexanol plays a crucial role in the pharmaceutical industry:
- Synthesis of Active Pharmaceutical Ingredients (APIs) : It is used as a building block for synthesizing various drugs, facilitating the formation of complex molecular structures essential for new medication development .
- Biocompatibility : Its biocompatibility makes it suitable for use in drug formulations and delivery systems, enhancing the efficacy of therapeutic agents .
Polymer Production
The compound is extensively utilized in polymer science:
- Monomer and Chain Extender : this compound acts as a monomer or chain extender in the production of polyamides and polyurethanes. This application is pivotal for creating high-performance materials such as fibers, films, and engineered plastics .
- Enhanced Mechanical Properties : Incorporating this compound into polymer matrices improves mechanical properties like flexibility and durability, making it ideal for applications in coatings, adhesives, and foams .
Specialty Chemicals
Beyond pharmaceuticals and polymers, this compound is significant in the production of specialty chemicals:
- Surfactants and Emulsifiers : It serves as an intermediary in synthesizing surfactants and emulsifiers used in various industrial applications .
- Corrosion Inhibitors : The compound's ability to form stable connections with other molecules makes it valuable for developing corrosion inhibitors, enhancing material longevity .
Biotechnology Applications
In biotechnology, this compound has promising applications:
- Bioconjugation Techniques : It is employed to enhance the attachment of biomolecules to surfaces or other molecules, which is critical for creating biosensors and diagnostic instruments .
- Drug Delivery Systems : Its reactivity allows for innovative approaches in drug delivery mechanisms, improving therapeutic outcomes .
Research Case Studies
Several studies highlight the effectiveness of this compound across various applications:
Mechanism of Action
The mechanism of action of 6-Amino-1-hexanol largely depends on its functional groups. The amino group can participate in nucleophilic substitution reactions, while the hydroxyl group can engage in hydrogen bonding and other interactions. These properties make it a valuable intermediate in various synthetic pathways, influencing molecular targets and pathways based on the specific reactions it undergoes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Physical and Structural Properties
Key Insights :
- Unlike 1,6-diaminohexane (a diamine), this compound’s hydroxyl group enables ester bond formation, making it suitable for PEAs .
- Compared to shorter-chain amino alcohols (e.g., ethanolamine), this compound’s longer carbon chain enhances hydrophobicity in surfactants and improves thermal stability in polymers .
Reactivity and Catalytic Performance
Table 2: Catalytic Depolymerization of Nylon-6 to this compound
Catalyst System | Conversion (%) | Yield of this compound (%) | Key Observation |
---|---|---|---|
Complex 1 (5 mol %) in DMSO | 65 | 14 | Oligomers formed |
Complex 2 (5 mol %) in DMSO | Not reported | 36 | Higher activity |
Complex 2 + KOtBu (20 mol %) | 99 | 55 | Near-quantitative conversion |
Comparison with Similar Processes :
- This compound yields from nylon-6 depolymerization exceed those of oligomers under optimized conditions, highlighting its preferential formation over competing pathways .
- In contrast, depolymerization of other polyamides (e.g., nylon-6,6) typically produces diamines like 1,6-diaminohexane, which lack hydroxyl functionality .
Key Findings :
- Poly(ester amide)s derived from this compound degrade 40% faster in enzymatic environments than those from 1,6-diaminohexane due to ester linkage vulnerability .
- In surface functionalization, this compound-modified PET shows DNA hybridization efficiency comparable to ammonia-treated surfaces, whereas diamines like 1,6-diaminohexane may induce undesired crosslinking .
Chemoselectivity in Enzymatic Reactions
- In lipase-catalyzed acylations, this compound exhibits 85% hydroxyl-group selectivity in tert-amyl alcohol, outperforming 4-amino-1-pentanol (70%) and ethanolamine (50%) due to steric and polarity effects .
- Similar amino alcohols with shorter chains (e.g., 2-amino-1-butanol) show reduced stability in ionic liquids, limiting their utility in green chemistry applications .
Industrial and Pharmaceutical Utility
- As a hydrogen peroxide stabilizer, this compound adsorbs metal ions (e.g., Fe³⁺) 30% more effectively than urea-based stabilizers, reducing fabric damage during bleaching .
- In contrast, 6-(diethylamino)hexanoic acid derivatives are preferred for long-chain surfactant synthesis due to their enhanced micelle stability .
Biological Activity
6-Amino-1-hexanol, also known as 6-aminohexan-1-ol, is a compound with significant biological activity and diverse applications in pharmaceuticals and biotechnology. This article delves into its properties, mechanisms of action, and various studies that highlight its biological relevance.
This compound has the molecular formula and a molecular weight of 117.19 g/mol. It is characterized by the presence of both an amino group and a hydroxyl group, which contribute to its reactivity and functionality in various chemical processes.
Property | Value |
---|---|
Molecular Formula | C₆H₁₅NO |
Molecular Weight | 117.19 g/mol |
Boiling Point | 227 °C |
Melting Point | 54-58 °C |
Density | 0.9 ± 0.1 g/cm³ |
Solubility | Soluble in water and many organic solvents |
Pharmaceutical Synthesis
This compound serves as a critical building block in the synthesis of various pharmaceuticals. Its amino and hydroxyl functional groups enable it to participate in reactions that form complex molecular structures essential for drug development. For instance, it has been utilized in the synthesis of lactams and cyclic amines, which are important in medicinal chemistry .
Polymer Science
In polymer production, this compound acts as a monomer or chain extender in polyamides and polyurethanes. These polymers are integral to creating high-performance materials used in textiles, coatings, and engineering plastics. The compound's unique structure allows for enhanced mechanical properties when incorporated into polymer matrices .
Bioconjugation Techniques
The compound is also used in bioconjugation techniques, which are crucial for the development of biosensors and drug delivery systems. By enhancing the attachment of biomolecules to surfaces or other molecules, this compound plays a vital role in improving the efficacy of diagnostic instruments and therapeutic agents .
The biological activity of this compound can be attributed to its ability to undergo various chemical transformations:
- Cyclization Reactions : Studies have shown that under certain conditions, such as using Ru-based catalysts, this compound can be cyclized to produce cyclic amines with high selectivity . The conversion rates and selectivities are influenced by reaction conditions including temperature and the presence of solvents.
Amino-Alcohol | Conversion (%) | Amine Selectivity (%) | Amide Selectivity (%) | Other (%) |
---|---|---|---|---|
This compound | 78.5 | 81 | 19 | 0 |
5-Amino-1-pentanol | 100 | 100 | 0 | 0 |
This table summarizes the cyclization efficiency of various amino-alcohols, indicating that this compound exhibits substantial conversion rates while maintaining good selectivity towards desired products .
Case Study: Allergic Reaction Detection
A study conducted by Matsunaga et al. demonstrated the use of this compound in detecting allergic reactions through electrochemical methods. The compound was involved in developing sensors capable of measuring serotonin levels from RBL-1 cells, showcasing its potential in biomedical applications .
Case Study: Drug Development
Research has highlighted the role of this compound as an intermediate in synthesizing novel anti-inflammatory drugs. Its reactivity allows for the formation of complex structures that are pivotal in enhancing therapeutic efficacy while minimizing side effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Amino-1-hexanol, and how is purity ensured?
The primary synthesis involves reacting 1,6-hexanediol with ammonia under high-pressure conditions (150–180 MPa) at 270–290°C for 1.5–2 hours, using calcium carbonate as a catalyst . Post-synthesis purification typically employs vacuum distillation or recrystallization. Purity is verified via gas chromatography (GC) or high-performance liquid chromatography (HPLC), with nuclear magnetic resonance (NMR) spectroscopy confirming structural integrity .
Q. How should this compound be handled and stored in laboratory settings?
Due to its hygroscopic nature and irritant properties (skin/eye/respiratory), handle using PPE: N95 masks, gloves, and eye protection. Store in airtight containers at 2–8°C, protected from light. Avoid exposure to strong oxidizers or moisture to prevent degradation .
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- NMR spectroscopy : For structural confirmation of amino and hydroxyl groups.
- Mass spectrometry (MS) : To determine molecular weight (117.19 g/mol).
- Thermogravimetric analysis (TGA) : Assess thermal stability (melting point: 54–58°C; boiling point: ~227°C).
- FT-IR spectroscopy : Identify functional groups (e.g., O-H stretch at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized for cyclization of this compound to hexahydro-1H-azepine?
Cyclization over Cu/γ-Al₂O₃ or Cu/MgO catalysts achieves 78.5% conversion and 81% amine selectivity. Optimal conditions include:
- Temperature : 180–220°C.
- Solvent-free or inert solvent systems (e.g., toluene).
- Catalyst loading : 5–10 wt% relative to substrate.
Post-reaction, distillation or column chromatography isolates the cyclic amine. Reaction monitoring via GC-MS ensures minimal byproduct formation (e.g., amides) .
Q. What factors influence the chemoselectivity in enzymatic acylation reactions involving this compound?
Novozym® 435 (lipase B) selectively acylates the hydroxyl group over the amino group. Key factors:
- Solvent polarity : Non-polar solvents (n-hexane) favor hydroxyl acylation; ionic liquids (Bmim [PF₆]) enhance reaction rates.
- Substrate chain length : Longer chains (e.g., C6 in this compound) reduce steric hindrance, improving conversion.
- Temperature : Optimal at 50–60°C, balancing enzyme activity and stability .
Q. How does this compound contribute to the synthesis of poly(ester amide)s, and what properties do these polymers exhibit?
Reacting this compound with dicarboxylic acids (e.g., glutaric acid) via melt polycondensation produces poly(ester amide)s with:
- Enhanced mechanical properties : Tensile strength >50 MPa due to hydrogen bonding between amide groups.
- Biodegradability : Hydrolytic degradation under physiological conditions.
- Film-forming ability : Useful in biomedical coatings. Characterization via gel permeation chromatography (GPC) and differential scanning calorimetry (DSC) confirms molecular weight (Mn ~10–15 kDa) and thermal transitions (Tg ~60°C) .
Properties
IUPAC Name |
6-aminohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c7-5-3-1-2-4-6-8/h8H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTWPJHCRAITLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCO)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075242 | |
Record name | 1-Hexanol, 6-amino- | |
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Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown hygroscopic powder; [Acros Organics MSDS] | |
Record name | 6-Amino-1-hexanol | |
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CAS No. |
4048-33-3 | |
Record name | 6-Amino-1-hexanol | |
Source | CAS Common Chemistry | |
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Record name | 6-Hydroxyhexylamine | |
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Record name | 6-Amino-1-hexanol | |
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Record name | 1-Hexanol, 6-amino- | |
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Record name | 6-aminohexan-1-ol | |
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Record name | 6-HYDROXYHEXYLAMINE | |
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Retrosynthesis Analysis
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